Marfey's reagent
CAS No.: 95713-52-3
Cat. No.: VC21168276
Molecular Formula: C9H9FN4O5
Molecular Weight: 272.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95713-52-3 |
---|---|
Molecular Formula | C9H9FN4O5 |
Molecular Weight | 272.19 g/mol |
IUPAC Name | (2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide |
Standard InChI | InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 |
Standard InChI Key | NEPLBHLFDJOJGP-BYPYZUCNSA-N |
Isomeric SMILES | C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
SMILES | CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Canonical SMILES | CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Introduction
Chemical Identity and Structure
Marfey's reagent, chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), possesses the molecular formula C9H9FN4O5 . The compound features a critical chiral center in its alanine group, specifically in the L-form, which serves as the foundation for its ability to form diastereomers with amino acids . The reagent contains a reactive aromatic fluorine that undergoes nucleophilic substitution with free amine groups. This structural arrangement allows Marfey's reagent to form diastereomeric derivatives with amino acids that can be subsequently separated using reversed-phase high-performance liquid chromatography (HPLC) . The structure incorporates several functional groups that contribute to its unique chemical properties, including dinitro groups that enhance its reactivity and detection capabilities through strong UV absorption.
Nomenclature and Identification
The compound is commercially identified through several systematic names and identifiers:
Historical Development
The historical origins of Marfey's reagent can be traced back to Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), which was first reported in 1945 by Frederick Sanger . FDNB proved highly useful for masking free amino groups on proteins, particularly in Sanger's groundbreaking work on insulin sequence determination, completed in 1959 . This work represented the first successful protein sequence determination in history, establishing a foundation for future advances in protein analysis.
Mechanism of Action
The central mechanism behind Marfey's reagent's utility involves its reaction with primary amines through nucleophilic substitution of the aromatic fluorine . When a racemic mixture of amino acids is treated with this reagent, analogous diastereomers are formed. The critical distinction is that L-amino acids and D-amino acids produce different diastereomers (L-L and L-D) when reacted with L-Marfey's reagent .
Basis for Chromatographic Separation
The chromatographic separation of these diastereomers has been attributed to the formation of an intramolecular hydrogen bond between the carboxy and carboxyamide groups in the L-L diastereomer, and the non-formation (or weaker formation) of this hydrogen bond in the L-D diastereomer . Bruckner and Gah provided detailed descriptions and analysis of this hydrogen bonding feature, including models showing a larger spatial gap between the carboxylic acid hydrogen in alanine and the carboxyamide group in the reagent portion of the L-D diastereomer molecule . These subtle structural differences provide the basis for separation using conventional reversed-phase chromatography techniques.
Reaction Kinetics and Parameters
The kinetics are particularly complex for amino acids capable of forming bis-Marfey's adducts, such as histidine, ornithine, lysine, and tyrosine . These compounds can form both mono- and di-substituted products, requiring careful consideration of reaction conditions for quantitative analysis.
Applications in Analytical Chemistry
Marfey's reagent has found extensive applications in analytical chemistry, particularly in the analysis of amino acid stereochemistry. Its versatility has made it an essential tool across multiple fields of research.
LC-MS/MS-Based Analysis
Recent advancements have coupled Marfey's reagent derivatization with LC-MS/MS-based separation and detection, allowing for high-sensitivity quantification of amino acid enantiomers . In a comprehensive study investigating this approach, researchers demonstrated that a water/acetonitrile/ammonium acetate (pH 6.5) solvent system allowed all 19 amino acid D/L pairs to be chromatographically resolved on a 30-minute gradient . Negative mode detection at pH 6.5 provided excellent sensitivity, with the method demonstrating good linearity over a wide concentration range for all 20 standard amino acids .
Analysis of Complex Biological Samples
Marfey's reagent has proven particularly valuable for the analysis of complex biological samples, including:
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Protein and non-protein amino acids in bioactive natural products
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Organisms including bacteria, blue-green algae, filamentous fungi, plants, marine sponges, invertebrates, and vertebrates
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Amino acid residues in bacterial cell wall peptidoglycan biosynthesis pathways
Advantages and Limitations
Understanding the strengths and weaknesses of Marfey's reagent is essential for its effective application in analytical procedures.
Advantages
Marfey's reagent offers several significant advantages that have contributed to its widespread adoption:
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Simplicity and Effectiveness: The derivatization process is straightforward, requiring mild reaction conditions .
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Quantitative Reaction: The reagent generally reacts quantitatively in one to two hours under mild alkaline conditions .
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High Yield: Studies using radioactively labeled amino acids have demonstrated reaction yields exceeding 99%, implying minimal reaction bias .
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Stability of Derivatives: When protected from light, Marfey's derivatives of most amino acids remain stable for over 72 hours at 4°C .
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Minimal Racemization: No detectable racemization occurs during the derivatization process itself, ensuring accuracy in stereochemical analysis .
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Superior Resolution: In comparative studies, Marfey's reagent typically provides better resolution (Rs) than alternative methods, including direct chiral chromatography and other derivatizing agents like GITC .
Limitations and Challenges
Despite its numerous advantages, Marfey's reagent presents certain challenges:
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Varying Reaction Rates: Derivatization rates vary substantially between amino acids, with some requiring overnight derivatization for complete reaction .
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Multiple Reactive Sites: Complications arise with amino acids containing multiple amine groups (histidine, ornithine, lysine) or with tyrosine, which can form bis-Marfey's adducts .
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Light Sensitivity: Derivatives show significant degradation upon exposure to sunlight, necessitating protection from light during storage and analysis .
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Racemization During Sample Preparation: While the derivatization itself causes minimal racemization, acid hydrolysis of peptides prior to analysis may cause racemization, affecting the original enantiomeric purity .
Analytical Procedures and Methodology
Standard Derivatization Protocol
Based on the literature, a typical analytical derivatization procedure involves:
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Addition of Marfey's reagent (typically as a solution in acetone) to the sample containing amino acids .
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Addition of a base such as triethylamine (TEA) to maintain alkaline conditions .
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Incubation at 37-40°C for the appropriate duration (1-24 hours depending on amino acids present) .
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Confirmation of excess reagent, typically 3-4 fold excess using UV-vis monitoring at 340 nm .
Chromatographic Conditions
Optimized chromatographic conditions vary depending on the specific application, but common parameters include:
Detection and Quantification
Detection methods have evolved from simple UV absorption to sophisticated mass spectrometry techniques:
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UV Detection: Traditional method using absorption at 340 nm, providing nanomole sensitivity in typical HPLC applications .
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MS/MS Detection: Modern approaches utilize mass spectrometry, particularly in negative mode at neutral pH, offering enhanced sensitivity and specificity .
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Quantification: Internal standards such as ^13C3-D-Ala are frequently employed for accurate quantification .
Structural Variants and Derivatives
Research Variants
Researchers have synthesized numerous structural variants by replacing the L-alanine amide moiety with other amino acid amides:
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FDNP-L-Met-NH2: Synthesized by nucleophilic substitution of fluorine in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with L-methioninamide .
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FDNP-D-Phg-NH2: Produced using D-phenylglycinamide, showing excellent separation for serine and asparagine where other reagents failed .
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Other variants: Including FDNP-L-Phe-NH2, FDNP-L-Val-NH2, FDNP-L-Leu-NH2, and FDNP-L-Pro-NH2 .
These structural variants offer different selectivity profiles, potentially improving the resolution of specific amino acid pairs that may be challenging to separate with the standard reagent.
Recent Developments and Advanced Methods
Recent years have witnessed significant advancements in the application of Marfey's reagent for chiral analysis.
Advanced Marfey's Method
The "advanced Marfey's method" represents an enhancement of the traditional approach, typically involving the use of both L- and D-Marfey's reagents for derivatization of the same sample . By comparing retention times of derivatives formed with both reagents, this method provides more definitive assignment of absolute configuration.
C3 Marfey's Method
The C3 Marfey's method utilizes a C3 reversed-phase column rather than the traditional C18 column, providing improved resolution for certain amino acid pairs . This method has demonstrated enhanced resolution and sensitivity, including the ability to resolve all isoleucine isomers, against an array of amino acids .
Two-Dimensional Techniques
The combination of HPLC with various mass spectrometry techniques has significantly enhanced the capabilities of Marfey's method . These 2D approaches allow for the separation and identification of complex mixtures of amino acids in biological samples with unprecedented sensitivity and specificity.
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